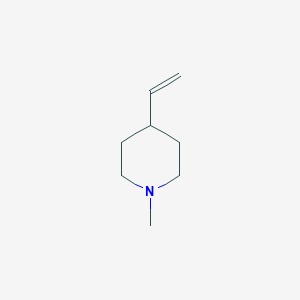
4-Ethenyl-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1-methylpiperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H15N It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with methyl iodide to form 1-methyl-4-piperidone, followed by a Wittig reaction to introduce the ethenyl group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or rhodium may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethenyl group to an ethyl group.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Ethyl-1-methylpiperidine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Ethenyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its reactive ethenyl group.
Mechanism of Action
The mechanism of action of 4-Ethenyl-1-methylpiperidine involves its interaction with various molecular targets. The ethenyl group allows it to participate in addition reactions, while the piperidine ring can interact with biological receptors. The compound may inhibit specific enzymes or bind to receptor sites, altering cellular processes and leading to its observed effects .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom, widely used in organic synthesis.
4-Methylpiperidine: Similar structure but lacks the ethenyl group, leading to different reactivity and applications.
4-Ethyl-1-methylpiperidine: A reduced form of 4-Ethenyl-1-methylpiperidine, with different chemical properties.
Uniqueness: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
4-ethenyl-1-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-4-6-9(2)7-5-8/h3,8H,1,4-7H2,2H3 |
InChI Key |
KNSKADMRFWMSRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















